1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea
Description
1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea is a urea derivative incorporating a furan heterocycle, an indoline moiety, and a phenyl group. The furan ring contributes electron-rich aromaticity, while the indoline scaffold (a hydrogenated indole) may enhance binding affinity to biological targets such as kinases or receptors.
Properties
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-21(23-17-8-2-1-3-9-17)22-15-19(20-11-6-14-26-20)24-13-12-16-7-4-5-10-18(16)24/h1-11,14,19H,12-13,15H2,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOBQXKBQDGTDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)NC3=CC=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the indole derivative: Starting with an indole, a suitable alkylation reaction can introduce the ethyl group.
Furan ring attachment: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.
Urea formation: The final step involves the reaction of the intermediate with phenyl isocyanate to form the phenylurea group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenylurea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its potential as a therapeutic agent due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
The following analysis compares 1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea with structurally related urea derivatives, focusing on substituent effects, biological activities, and synthetic strategies.
Structural Analogues with Heterocyclic Moieties
Key Observations :
- Substituent Effects : The presence of indolin-1-yl in the target compound distinguishes it from morpholine-containing analogs (), which prioritize solubility via the morpholine ring. Indoline’s planar structure may favor intercalation or π-π stacking in DNA/protein binding .
- Electron-Withdrawing Groups : Nitro-substituted biphenylureas () show cytotoxic activity, suggesting electron-deficient aryl groups may enhance DNA damage mechanisms. The target compound’s furan (electron-rich) may instead modulate redox properties .
Biological Activity
1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.
- Molecular Formula : C17H21N3O2
- Molecular Weight : 299.37 g/mol
- IUPAC Name : 1-[2-(furan-2-yl)ethyl]-3-[(3S)-1-phenylpyrrolidin-3-yl]urea
The compound exhibits various biological activities, primarily through enzyme inhibition and receptor modulation. One notable area of study is its interaction with mushroom tyrosinase, an enzyme critical in melanin synthesis.
Tyrosinase Inhibition
Recent studies have highlighted the compound's potential as a tyrosinase inhibitor. Tyrosinase plays a vital role in the production of melanin, and its inhibition can have applications in treating hyperpigmentation disorders.
Key Findings :
- The compound demonstrated significant inhibitory activity against mushroom tyrosinase with an IC50 value of approximately 0.0433 µM for monophenolase and 0.28 µM for diphenolase substrates, outperforming traditional inhibitors like kojic acid (IC50 values of 19.97 µM and 33.47 µM, respectively) .
- Kinetic studies indicated that the inhibition mechanism is mixed in nature, with calculated inhibition constants (Ki) of 0.012 µM and 0.165 µM .
Case Studies
Several studies have examined the biological effects of this compound:
- In Vitro Studies on B16F10 Cells :
- Molecular Docking Studies :
Data Table: Biological Activity Summary
| Activity Type | IC50 Value (µM) | Comparison Compound | Comparison IC50 (µM) |
|---|---|---|---|
| Monophenolase Inhibition | 0.0433 | Kojic Acid | 19.97 |
| Diphenolase Inhibition | 0.28 | Kojic Acid | 33.47 |
Discussion
The findings suggest that this compound is a promising candidate for further development as a therapeutic agent targeting hyperpigmentation disorders due to its potent inhibitory effects on tyrosinase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
